molecular formula C22H26N2O4 B11298004 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11298004
M. Wt: 382.5 g/mol
InChI Key: WOANKHQLEVQMTP-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzoxazines

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-24-19-13-17(8-11-20(19)27-14-21(24)25)23-22(26)16-6-9-18(10-7-16)28-15(2)3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,26)

InChI Key

WOANKHQLEVQMTP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with 4-(propan-2-yloxy)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-methoxybenzamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-ethoxybenzamide

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

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